molecular formula C8H8F2N2O B1442336 2-amino-4,5-difluoro-N-methylbenzamide CAS No. 1042434-87-6

2-amino-4,5-difluoro-N-methylbenzamide

Cat. No.: B1442336
CAS No.: 1042434-87-6
M. Wt: 186.16 g/mol
InChI Key: KQTGLOITUZJIRX-UHFFFAOYSA-N
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Description

2-amino-4,5-difluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8F2N2O and its molecular weight is 186.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermal Stability Analysis

Studies have shown that related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, have been analyzed for their thermal stability using differential scanning calorimetry (DSC). Such analyses provide insights into the activation energy, initial decomposition temperature, and heat release during thermal decomposition, which are crucial for understanding the safety and handling of chemical compounds in various applications (Yunbo Cong & Chunsheng Cheng, 2021).

Synthesis and Drug Development

The compound has potential applications in the synthesis of pharmaceuticals, as illustrated by the development of androgen receptor antagonists like MDV3100. The process involves the synthesis of intermediates such as 4-amino-2-fluoro-N-methylbenzamide from starting materials through a series of chemical reactions, highlighting the compound's role in medicinal chemistry and drug design (Li Zhi-yu, 2012).

Polymer Science

In the field of polymer science, derivatives of 2-amino-N-methylbenzamide have been used in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit solubility in organic solvents and have high thermal degradation temperatures, making them suitable for advanced materials applications (M. Butt et al., 2005).

Radiotracer Development for Imaging

The compound's derivatives have been explored in the development of radiotracers for positron emission tomography (PET) imaging, particularly in the context of Alzheimer's disease. This involves the synthesis of carbon-11-labeled CK1 inhibitors, demonstrating the compound's utility in neuroimaging and the study of neurodegenerative diseases (Mingzhang Gao, Min Wang, & Q. Zheng, 2018).

Mass Spectrometry and Analytical Chemistry

In analytical chemistry, derivatives of 2-amino-N-methylbenzamide have been used to study the electrospray mass spectrometry and fragmentation of N-linked carbohydrates. This research aids in the development of analytical techniques for the structural characterization of complex biomolecules (D. Harvey, 2000).

Properties

IUPAC Name

2-amino-4,5-difluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-12-8(13)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTGLOITUZJIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4,5-difluoro-N-methyl-2-nitrobenzamide (1.33 g, 6.15 mmol) in methanol (50 mL) was added Pd/C (10% Pd in carbon, 200 mg, 15 wt %) under argon. A hydrogen balloon was used as hydrogen source. The reaction was stirred at room temperature overnight. The mixture was filtered through celite and the celite pad was washed several times. The solvent was removed the crude was purified by silica gel chromatography to obtain the desired product (quantitative yield).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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